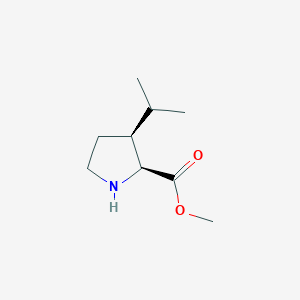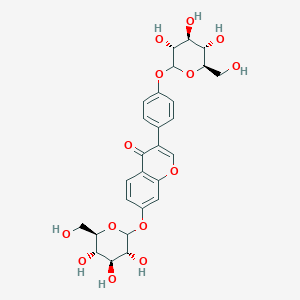
Daidzein 7,4'-di-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daidzein 7,4’-di-O-glucoside is a naturally occurring isoflavone glycoside found in various leguminous plants such as soybeans and Pueraria lobata. It belongs to the class of flavonoid compounds and is known for its diverse pharmacological effects, including anti-cancer, antioxidant, anti-inflammatory, and insulin resistance activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Daidzein 7,4’-di-O-glucoside typically involves the glycosylation of daidzein. One common method is the use of microbial glycosylation, where filamentous fungi act as biocatalysts to convert daidzein into its glucoside form through a one-step biotransformation process . Another approach involves the use of transglycosylation with enzymes such as thermotoga maritima maltosyltransferase, which enhances the solubility of the compound .
Industrial Production Methods: Industrial production of Daidzein 7,4’-di-O-glucoside can be achieved through large-scale microbial fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently. The fermentation broth is then subjected to extraction and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Daidzein 7,4’-di-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of various oxidized metabolites.
Reduction: Production of dihydrodaidzein, tetrahydrodaidzein, and equol.
Substitution: Generation of acetylated and benzoylated derivatives.
Applications De Recherche Scientifique
Daidzein 7,4’-di-O-glucoside has a wide range of scientific research applications:
Biology: Studied for its role in modulating estrogen receptors and its potential as a phytoestrogen.
Medicine: Investigated for its anti-cancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health benefits.
Mécanisme D'action
Daidzein 7,4’-di-O-glucoside exerts its effects through various molecular targets and pathways:
Estrogen Receptors: Acts as a phytoestrogen, binding to estrogen receptors and modulating their activity.
Aldehyde Dehydrogenase Inhibition: Inhibits mitochondrial aldehyde dehydrogenase (ALDH-I), which plays a role in alcohol metabolism.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and anti-cancer effects.
Comparaison Avec Des Composés Similaires
Daidzein 7,4’-di-O-glucoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:
Propriétés
Formule moléculaire |
C27H30O14 |
|---|---|
Poids moléculaire |
578.5 g/mol |
Nom IUPAC |
7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C27H30O14/c28-8-17-20(31)22(33)24(35)26(40-17)38-12-3-1-11(2-4-12)15-10-37-16-7-13(5-6-14(16)19(15)30)39-27-25(36)23(34)21(32)18(9-29)41-27/h1-7,10,17-18,20-29,31-36H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26?,27?/m1/s1 |
Clé InChI |
VWEWSCDQMVNOJP-DTICSNQNSA-N |
SMILES isomérique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



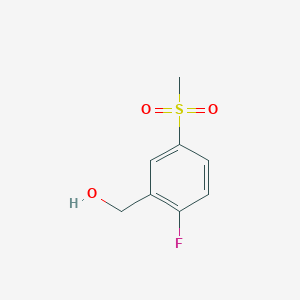
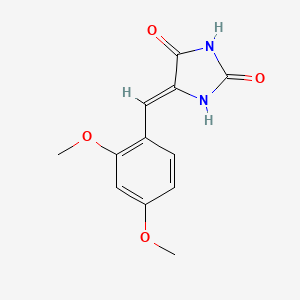
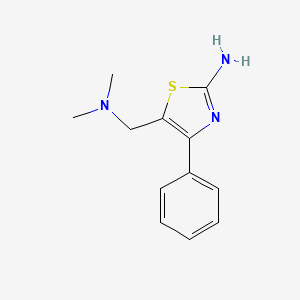

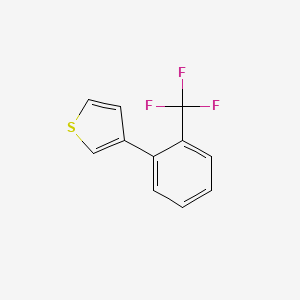
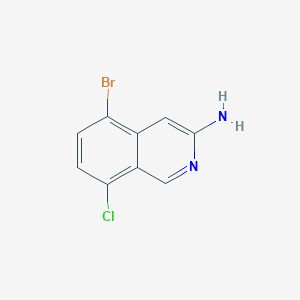

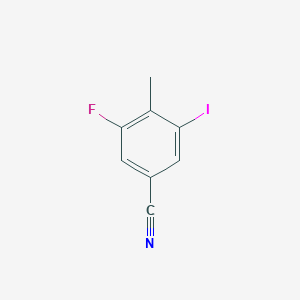
![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
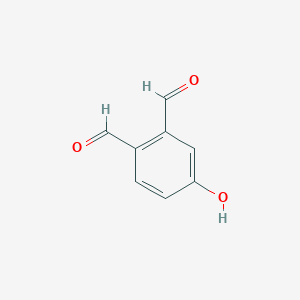
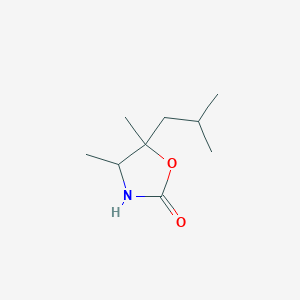
![4'-Acetyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12859100.png)
